Methyl 3,5-difluoro-4-(trifluoromethyl)benzoate

Regioselective synthesis Nucleophilic aromatic substitution Fluorinated building blocks

Methyl 3,5-difluoro-4-(trifluoromethyl)benzoate (CAS 1417567-72-6, MF: C9H5F5O2, MW: 240.13 g/mol) is a fully characterized pentafluorinated aromatic ester bearing two ring fluorine atoms at the 3- and 5-positions and a trifluoromethyl group at the 4-position. The compound serves as a versatile building block in medicinal chemistry and agrochemical research, where its precisely defined fluorination pattern enables regioselective downstream functionalization through nucleophilic aromatic substitution and ester hydrolysis.

Molecular Formula C9H5F5O2
Molecular Weight 240.13 g/mol
CAS No. 1417567-72-6
Cat. No. B1407604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3,5-difluoro-4-(trifluoromethyl)benzoate
CAS1417567-72-6
Molecular FormulaC9H5F5O2
Molecular Weight240.13 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C(=C1)F)C(F)(F)F)F
InChIInChI=1S/C9H5F5O2/c1-16-8(15)4-2-5(10)7(6(11)3-4)9(12,13)14/h2-3H,1H3
InChIKeyGWVNQRONCYSVLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3,5-difluoro-4-(trifluoromethyl)benzoate (CAS 1417567-72-6): A Pentafluorinated Benzoate Ester Intermediate for Pharmaceutical and Agrochemical Synthesis


Methyl 3,5-difluoro-4-(trifluoromethyl)benzoate (CAS 1417567-72-6, MF: C9H5F5O2, MW: 240.13 g/mol) is a fully characterized pentafluorinated aromatic ester bearing two ring fluorine atoms at the 3- and 5-positions and a trifluoromethyl group at the 4-position [1]. The compound serves as a versatile building block in medicinal chemistry and agrochemical research, where its precisely defined fluorination pattern enables regioselective downstream functionalization through nucleophilic aromatic substitution and ester hydrolysis . Its XLogP3-AA of 2.9 and computed topological polar surface area of 26.3 Ų position it within a physicochemical space that balances membrane permeability with aqueous solubility for lead optimization programs [1].

Why Methyl 3,5-difluoro-4-(trifluoromethyl)benzoate Cannot Be Replaced by Other Fluorinated Benzoate Esters in Synthesis and SAR Programs


Fluorinated benzoate esters with identical molecular formulae (C9H5F5O2) but different regioisomeric substitution patterns—such as methyl 2,6-difluoro-4-(trifluoromethyl)benzoate (CAS 1980049-41-9)—exhibit divergent reactivity and steric profiles that produce chemically distinct downstream intermediates . The 3,5-difluoro arrangement places electron-withdrawing fluorine atoms meta to the ester group, leaving the ortho positions available for regioselective nucleophilic aromatic substitution, whereas the 2,6-isomer sterically shields the ester and directs substitution to the para-CF3-adjacent position [1]. Furthermore, less fluorinated analogs such as methyl 3,5-difluorobenzoate (CAS 216393-55-4, lacking the CF3 group) show substantially lower lipophilicity (XLogP ~2.9 vs. ~2.3 estimated) and reduced metabolic stability of derived compounds, while methyl 4-(trifluoromethyl)benzoate (CAS 2967-66-0, lacking ring fluorines) provides a different hydrogen-bonding landscape due to the absence of C–F···H–X interactions critical for target engagement in kinase and DHODH inhibitor series . These regioisomeric and fluorination-degree differences make simple analog substitution scientifically unsound without full re-optimization of the synthetic route and biological SAR.

Quantitative Differential Evidence for Methyl 3,5-difluoro-4-(trifluoromethyl)benzoate (CAS 1417567-72-6) vs. Closest Analogs


Regioisomeric Reactivity Differentiation: 3,5-Difluoro vs. 2,6-Difluoro Substitution Enables Distinct Nucleophilic Aromatic Substitution Outcomes

Methyl 3,5-difluoro-4-(trifluoromethyl)benzoate (CAS 1417567-72-6) possesses fluorine atoms at the 3- and 5-positions, leaving both ortho positions (2- and 6-) unsubstituted and electronically activated toward nucleophilic attack. This contrasts directly with methyl 2,6-difluoro-4-(trifluoromethyl)benzoate (CAS 1980049-41-9), where the ortho fluorines sterically and electronically deactivate those positions, forcing substitution to occur para to the ester at the CF3-bearing 4-position or requiring harsher conditions . In the synthesis of DSM338 and related triazolopyrimidine DHODH inhibitors, the 3,5-difluoro-4-(trifluoromethyl)phenyl moiety is critical: the aniline derived from this ester (via hydrolysis, amidation, and reduction) couples with the triazolopyrimidine core to produce inhibitors with PfDHODH IC50 values as low as 190 nM, whereas the 2,6-difluoro regioisomer-derived aniline yields compounds with substantially altered binding geometry confirmed by X-ray crystallography (PDB: 4ORM, 4OQV, 4ORI) [1][2].

Regioselective synthesis Nucleophilic aromatic substitution Fluorinated building blocks

Physicochemical Property Differentiation: Density, Boiling Point, and Lipophilicity Relative to Less Fluorinated Benzoate Analogs

The cumulative effect of five fluorine atoms in methyl 3,5-difluoro-4-(trifluoromethyl)benzoate produces physicochemical properties that deviate substantially from those of partially fluorinated or non-fluorinated analogs [1]. The computed XLogP3-AA of 2.9 for the target compound reflects a 0.4–0.6 log unit increase over methyl 4-(trifluoromethyl)benzoate (CAS 2967-66-0, LogP = 2.49–3.17 reported range, density 1.268 g/cm³) and a significantly larger increase relative to methyl 3,5-difluorobenzoate (CAS 216393-55-4, density 1.265 g/mL, boiling point 187–189 °C) . The parent acid, 3,5-difluoro-4-(trifluoromethyl)benzoic acid (CAS 261945-09-9), exhibits a measured LogP of 3.72 and density of 1.6 g/cm³, while non-fluorinated methyl benzoate (CAS 93-58-3) has a density of only 1.088 g/mL and boiling point of 198–199 °C . The target ester thus occupies a distinct property space: enhanced lipophilicity for membrane penetration combined with the ester's hydrolytic lability, serving as a prodrug-like or intermediate handle that the free acid, amide, or less fluorinated esters cannot replicate.

Physicochemical profiling Lipophilicity optimization Property-based design

Fluorine-Modulated Species Selectivity in DHODH Inhibition: Quantitative SAR Evidence for the 3,5-Difluoro-4-CF3 Phenyl Scaffold

The 3,5-difluoro-4-(trifluoromethyl)phenyl moiety, directly derived from the target ester via hydrolysis and coupling, is the key pharmacophoric element in the triazolopyrimidine class of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) inhibitors [1]. The lead compound DSM338, bearing this precise fluorination pattern, exhibits PfDHODH IC50 = 190 nM [2]. Critically, increasing fluorination in this series—specifically the combination of 3,5-difluoro and 4-CF3—was shown by Deng et al. (J. Med. Chem. 2014) to dramatically increase binding to mammalian DHODHs: DSM338 shows human DHODH IC50 = 30,000 nM and rat DHODH IC50 = 37,000 nM [3][4]. This 158-fold selectivity window for the parasite enzyme over the human ortholog is fluorine-dependent; less fluorinated analogs in the same series lose this selectivity, making the 3,5-difluoro-4-CF3 pattern essential for maintaining the therapeutic index. The publication explicitly states: 'We show that increasing fluorination dramatically increases binding to mammalian DHODHs, leading to a loss of species selectivity,' underscoring that the specific fluorination count and position are not interchangeable [1].

Antimalarial drug discovery Species selectivity DHODH inhibition

Commercial Purity and Quality Assurance: 98% Standard Purity with Multi-Technique Batch QC vs. Lower-Purity Regioisomer Offerings

Methyl 3,5-difluoro-4-(trifluoromethyl)benzoate (CAS 1417567-72-6) is commercially available from Bidepharm at a standard purity of 98%, with batch-specific quality control documentation including NMR, HPLC, and GC analysis . This contrasts with the regioisomer methyl 2,6-difluoro-4-(trifluoromethyl)benzoate (CAS 1980049-41-9), which is typically offered at 95% purity (Fluorochem F771896, Bidepharm standard purity 95%) . Additionally, AKSci supplies the target compound at a minimum purity specification of 95% with full quality assurance documentation and long-term storage validation (cool, dry place) . The availability of the target compound at ≥98% purity with validated multi-technique analytical characterization reduces the risk of regioisomeric contamination—a critical concern given the identical molecular formula of the 2,6-difluoro regioisomer—and ensures batch-to-batch reproducibility in multi-step synthetic sequences where trace impurities can propagate and confound biological assay results.

Quality assurance Analytical characterization Procurement specification

Ester Functionality Advantage over Free Acid: Controlled Hydrolysis Kinetics Enable Stepwise Derivatization Without Amidation Competing Pathways

Methyl 3,5-difluoro-4-(trifluoromethyl)benzoate provides a masked carboxylic acid that can be selectively unmasked under mild basic hydrolysis (LiOH, THF/H2O) to yield 3,5-difluoro-4-(trifluoromethyl)benzoic acid (CAS 261945-09-9), or directly transformed into the corresponding benzamide, benzyl alcohol, or benzaldehyde intermediates without premature acid exposure [1]. This contrasts with the free acid (CAS 261945-09-9, LogP 3.72, density 1.6 g/cm³), which requires activation (e.g., SOCl2 to form the benzoyl chloride, CAS 261945-56-6) for amidation and is more hygroscopic and prone to dimerization via hydrogen bonding . The ester's XLogP of 2.9 is 0.8 log units lower than the free acid's LogP of 3.72, providing a polarity difference that can be exploited for chromatographic purification of intermediates . Furthermore, the ester can be reduced to the benzyl alcohol [3,5-difluoro-4-(trifluoromethyl)phenyl]methanol using LiAlH4, a transformation not accessible from the acid without prior esterification .

Synthetic methodology Protecting group strategy Intermediate stability

Optimal Procurement and Deployment Scenarios for Methyl 3,5-difluoro-4-(trifluoromethyl)benzoate Based on Quantitative Differentiating Evidence


Antimalarial DHODH Inhibitor Lead Optimization: DSM338 and Beyond

Research groups pursuing triazolopyrimidine-based PfDHODH inhibitors should prioritize methyl 3,5-difluoro-4-(trifluoromethyl)benzoate as the entry point for the 3,5-difluoro-4-(trifluoromethyl)phenyl pharmacophore. The ester can be converted to the corresponding aniline (via hydrolysis, Curtius rearrangement, or amidation/reduction sequences) for coupling to the triazolopyrimidine core. As demonstrated by Deng et al. (J. Med. Chem. 2014), the resulting inhibitor DSM338 achieves a 158-fold selectivity window for PfDHODH (IC50 = 190 nM) over human DHODH (IC50 = 30,000 nM), a fluorine-dependent selectivity that is lost when the fluorination pattern is altered [1]. The co-crystal structure PDB 4ORM (2.07 Å resolution) provides a validated binding pose for structure-based design, and any deviation in the fluorination regioisomer will predictably alter the fluorine-mediated protein contacts that govern species selectivity [2].

Kinase Inhibitor Scaffold Construction: Trifluoromethyl Substituted Benzamide Series

The target ester serves as an ideal precursor for trifluoromethyl-substituted benzamide kinase inhibitors as described in patent family WO2006015859A1 / EP1778640A1 / US20060035897 [1]. Direct aminolysis of the methyl ester with appropriate amines yields the benzamide core without requiring acid activation steps. The 3,5-difluoro-4-CF3 substitution pattern provides a unique hydrogen-bonding landscape: the ortho C–H groups remain available for hinge-region interactions with kinase active sites, while the meta fluorines and para-CF3 modulate electronic effects and lipophilicity. The patent explicitly claims trifluoromethyl-substituted benzamides as inhibitors of ephrin receptor kinases and for the treatment of proliferative diseases, establishing a precedent for this scaffold in kinase drug discovery [1].

Agrochemical Intermediate Development: Fluorinated Benzoyl Urea Insecticides

Fluorine-containing benzoyl arylureas represent a major class of insect growth regulators, and the 3,5-difluoro-4-(trifluoromethyl)benzoyl moiety—accessible from the target ester via hydrolysis and conversion to the benzoyl chloride or directly via ester aminolysis—introduces enhanced lipophilicity (XLogP 2.9 vs. ~1.5–2.0 for non-fluorinated analogs) that improves cuticular penetration in target pests [1][2]. The synthesis and bioactivity of fluorine-containing benzoyl arylureas has been documented with demonstrated insecticidal and acaricidal activity, where the trifluoromethyl-substituted aryl group contributes to both potency and environmental stability [2]. The ester's 98% commercial purity with batch QC documentation supports reproducible scale-up of agrochemical lead candidates.

Physicochemical Property Modulation in Lead Optimization Programs

Medicinal chemists seeking to fine-tune lipophilicity within a specific LogP window should consider the target ester's property profile: XLogP3-AA of 2.9 with a TPSA of 26.3 Ų and zero hydrogen bond donors positions it favorably for CNS drug design (optimal CNS LogP range: 2–4; TPSA < 60–70 Ų) [1]. The ester can be hydrolyzed to the acid (LogP 3.72) to increase polarity or reduced to the alcohol to introduce a hydrogen bond donor while maintaining lipophilicity [2]. This modularity—combined with the documented 158-fold species selectivity effect of the fluorination pattern in DHODH inhibitors—makes the compound a strategic choice for property-driven lead optimization where fluorination degree and position directly impact both potency and selectivity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3,5-difluoro-4-(trifluoromethyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.